molecular formula C10H5ClF3N B1592100 1-Chloro-5-(trifluoromethyl)isoquinoline CAS No. 435278-04-9

1-Chloro-5-(trifluoromethyl)isoquinoline

Cat. No. B1592100
M. Wt: 231.6 g/mol
InChI Key: VTLLEQMXSWJONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-5-(trifluoromethyl)isoquinoline is a chemical compound with the CAS Number: 435278-04-9 . It has a molecular weight of 231.6 and its IUPAC name is 1-chloro-5-(trifluoromethyl)isoquinoline . It appears as a white solid .


Molecular Structure Analysis

The linear formula of 1-Chloro-5-(trifluoromethyl)isoquinoline is C10H5ClF3N . The InChI code is 1S/C10H5ClF3N/c11-9-7-2-1-3-8(10(12,13)14)6(7)4-5-15-9/h1-5H .


Physical And Chemical Properties Analysis

1-Chloro-5-(trifluoromethyl)isoquinoline is a white solid . It has a molecular weight of 231.6 and its linear formula is C10H5ClF3N .

Scientific Research Applications

    Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

    Synthesis of Fluorinated Isoquinolines

    • Fluorinated isoquinolines, which are hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades .
    • This field covers the syntheses, properties, and applications of ring-fluorinated isoquinolines .
    • Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .
    • These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .

    Intermediate in Chemical Synthesis

    • 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
    • The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .

    Functional Materials

    • Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine .
    • In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
    • Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

    Chemical Synthesis

    • “1-Chloro-5-(trifluoromethyl)isoquinoline” is available for purchase from chemical suppliers , suggesting that it may be used as a starting material or intermediate in chemical synthesis. However, specific applications are not listed .

    Pharmaceuticals

    • Trifluoromethylpyridines and its derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

1-chloro-5-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-7-2-1-3-8(10(12,13)14)6(7)4-5-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLLEQMXSWJONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619519
Record name 1-Chloro-5-(trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-(trifluoromethyl)isoquinoline

CAS RN

435278-04-9
Record name 1-Chloro-5-(trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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